![molecular formula C11H14N2S B3867478 N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B3867478.png)
N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Overview
Description
“N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of “N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine” and similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, in one synthesis, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid . The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The thiazole ring in “N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
The chemical reactions involving “N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine” and similar compounds often involve the thiazole ring. For example, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Physical And Chemical Properties Analysis
Thiazole, the parent compound of “N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
- NSC672014 exhibits promising anticancer properties. It inhibits cell proliferation and induces apoptosis in cancer cells. Researchers have explored its potential as a chemotherapeutic agent against various cancer types, including breast, lung, and colon cancers .
- NSC672014 demonstrates antimicrobial activity against bacteria and fungi. It has been investigated as a potential treatment for drug-resistant infections. Its mechanism of action involves disrupting microbial membranes and interfering with essential cellular processes .
- Studies suggest that NSC672014 may protect neurons from oxidative stress and neurodegenerative conditions. Researchers have explored its role in mitigating Alzheimer’s disease and other neurodegenerative disorders .
- NSC672014 exhibits anti-inflammatory effects by modulating immune responses. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and autoimmune disorders .
- NSC672014 has shown antiviral potential against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Researchers continue to investigate its mechanism of action and explore its application in antiviral therapies .
- NSC672014 serves as a valuable tool in chemical biology research. Scientists use it to study cellular processes, protein interactions, and drug targets. Additionally, it contributes to drug discovery efforts by identifying novel compounds with similar structures and activities .
Anticancer Activity
Antimicrobial Effects
Neuroprotective Potential
Anti-inflammatory Properties
Antiviral Activity
Chemical Biology and Drug Discovery
Mechanism of Action
properties
IUPAC Name |
N-benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-9-7-12-11(14-9)13-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSOLQRZIXORLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-benzylimino-1,3-thiazolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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